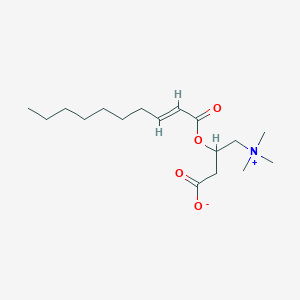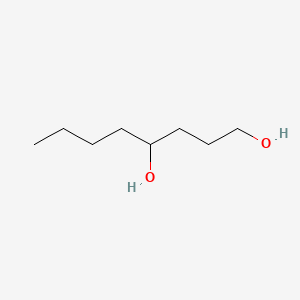
1-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 4-O-methyl 2-benzyl-2-hydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hexahydro-1H-pyrrolizine , has the chemical formula C₇H₁₃N . It is a saturated bicyclic amine with a six-membered ring containing one nitrogen atom. The systematic name for this compound is 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-2-naphthalenemethanol . Its melting point is approximately 143°C .
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for hexahydro-1H-pyrrolizine involve cyclization reactions. One common method is the reduction of pyrrolidine using hydrogen gas over a metal catalyst. Another approach is the reduction of pyrrole with a suitable reducing agent.
Reaction Conditions: The reduction typically occurs under mild conditions, such as elevated temperature and pressure. Catalysts like palladium or Raney nickel are commonly employed.
Industrial Production: While hexahydro-1H-pyrrolizine is not produced on a large scale, it serves as an intermediate in the synthesis of various compounds.
Analyse Chemischer Reaktionen
Reactivity: Hexahydro-1H-pyrrolizine can undergo several types of reactions:
Oxidation: It can be oxidized to form pyrrolidine.
Reduction: As mentioned earlier, its synthesis involves reduction.
Substitution: It can undergo nucleophilic substitution reactions.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium, Raney nickel).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields pyrrolidine, while oxidation leads to the corresponding pyrrolizine.
Wissenschaftliche Forschungsanwendungen
Hexahydro-1H-pyrrolizine finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a scaffold for drug design.
Medicine: Potential therapeutic agents or intermediates.
Industry: Used in the synthesis of various compounds.
Wirkmechanismus
The exact mechanism of action for hexahydro-1H-pyrrolizine depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
1-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 4-O-methyl 2-benzyl-2-hydroxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-25-18(22)13-20(24,12-15-6-3-2-4-7-15)19(23)26-14-16-9-11-21-10-5-8-17(16)21/h2-4,6-7,16-17,24H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGURJYWVIFRGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)




![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)


![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)


